molecular formula C7H6N2O B1523318 2-(Prop-2-YN-1-yloxy)pyrimidine CAS No. 944903-33-7

2-(Prop-2-YN-1-yloxy)pyrimidine

Cat. No. B1523318
M. Wt: 134.14 g/mol
InChI Key: CUQIKXCVGSDFFF-UHFFFAOYSA-N
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Description

2-(Prop-2-YN-1-yloxy)pyrimidine is a chemical compound with the molecular formula C7H6N2O . It has a molecular weight of 134.14 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been extensively studied. Various methods have been described, including the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines . This reaction is an efficient, mild, and practical method for the stereospecific synthesis of various pyrimidine derivatives .


Molecular Structure Analysis

The InChI code for 2-(Prop-2-YN-1-yloxy)pyrimidine is 1S/C7H6N2O/c1-2-6-10-7-8-4-3-5-9-7/h1,3-5H,6H2 . This indicates that the compound contains seven carbon atoms, six hydrogen atoms, two nitrogen atoms, and one oxygen atom .


Physical And Chemical Properties Analysis

2-(Prop-2-YN-1-yloxy)pyrimidine is a powder that is stored at room temperature . It has a molecular weight of 134.14 .

Scientific Research Applications

Synthesis and Structural Studies

  • Intramolecular Diels-Alder Reactions : 2-(Prop-2-yn-1-yloxy)pyrimidine has been utilized in the synthesis of various pyrimidine derivatives through intramolecular Diels-Alder reactions, leading to the formation of annelated pyridines (Stolle, Frissen, Marcelis, & Plas, 1992).

  • Sonogashira Coupling Reactions : It is also used in the synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines via palladium-catalyzed Sonogashira reactions, showcasing an efficient method for producing such compounds (Rezaeimanesh, Bakherad, & Nasr‐Isfahani, 2019).

  • Synthesis of Labeled Compounds : This compound is involved in the synthesis of labeled versions of ZJ0273, a broad-spectrum herbicide, for use as radiotracers in studies on metabolism, mode of action, and environmental behavior (Yang, Ye, & Lu, 2008).

  • Synthesis and Spectral Characterization : Bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes synthesized from this compound have shown promising antioxidant activity in various in vitro test systems (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).

  • Formation and Isomerizations of Iminopyrimidines : 2-(Prop-2-yn-1-yloxy)pyrimidine is used in studying the formation and isomerization of iminopyrimidines, providing insights into the reactivity and structural dynamics of these compounds (Brown & England, 1967).

Biological Applications

  • Antioxidant and Anticancer Activities : Derivatives synthesized from this compound have been evaluated for antioxidant and anticancer activities, showing potential as therapeutic agents (Rehan, Al Lami, & Alanee, 2021).

  • Herbicidal Evaluation : Novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives, synthesized using this compound, have demonstrated good herbicidal activity, indicating its potential in agricultural applications (Ma, Zhang, Xia, Kang, & Li, 2015).

  • PARP1 Inhibitors for Anticancer Activity : Thiadiazolo pyrimidine derivatives, involving this compound, have been studied as PARP1 inhibitors, showing promise in anticancer research (Eldhose, Lakshmanan, Krishnamurthy, Rajagopal, Mohammed, Prudviraj, & Byran, 2020).

  • Antimicrobial Applications : Pyrido[2,3-d]pyrimidines synthesized from this compound have shown high antimicrobial efficacy, indicating its potential in the development of new antimicrobial agents (Sarhan, Soliman, Saleh, & Nofal, 2021).

Chemical Properties

  • Dissociation Constants and Thermodynamics : Studies on the dissociation constants and thermodynamic parameters of pyrimidine derivatives, including 2-(Prop-2-YN-1-yloxy)pyrimidine, provide valuable insights into their chemical properties in different solvent systems (Bhesaniya & Baluja, 2014).

Safety And Hazards

The safety information for 2-(Prop-2-YN-1-yloxy)pyrimidine indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While the specific future directions for 2-(Prop-2-YN-1-yloxy)pyrimidine are not explicitly mentioned in the search results, research in the field of pyrimidine derivatives is ongoing. These compounds are of interest due to their wide range of pharmacological effects, including anti-inflammatory activities . Future research may focus on the development of new pyrimidines with enhanced activities and minimal toxicity .

properties

IUPAC Name

2-prop-2-ynoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-2-6-10-7-8-4-3-5-9-7/h1,3-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQIKXCVGSDFFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301299548
Record name Pyrimidine, 2-(2-propyn-1-yloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301299548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Prop-2-YN-1-yloxy)pyrimidine

CAS RN

944903-33-7
Record name Pyrimidine, 2-(2-propyn-1-yloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944903-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 2-(2-propyn-1-yloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301299548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
R Chopra, K Chibale, K Singh - European Journal of Medicinal Chemistry, 2018 - Elsevier
Triazole tethered 7-chloroquinoline-pyrimidine-5-carboxylate hybrids were synthesized and evaluated for antiplasmodial activity against chloroquine sensitive (CQ S ) NF54 strain of …
Number of citations: 49 www.sciencedirect.com
L Singh, D Fontinha, D Francisco… - Journal of Medicinal …, 2020 - ACS Publications
Ivermectin is a powerful endectocide, which reduces the incidence of vector-borne diseases. Besides its strong insecticidal effect on mosquito vectors of the disease, ivermectin inhibits …
Number of citations: 22 pubs.acs.org
R Chopra, C de Kock, P Smith, K Chibale… - European Journal of …, 2015 - Elsevier
The promise of hybrid antimalarial agents and the precedence set by the antimalarial drug ferroquine prompted us to design ferrocene-pyrimidine conjugates. Herein, we report the …
Number of citations: 46 www.sciencedirect.com
R Chopra, P Kaur, K Singh - Analytica Chimica Acta, 2015 - Elsevier
A pyrene-based small molecular weight probe, exhibiting aggregation enhanced excimer emission has been synthesized. The crystalline emissive form detects 2,4,6-trinitrophenol (…
Number of citations: 59 www.sciencedirect.com
AS Paniraj, KM Lokanath-Rai, VB Prasanna, PSK Goud… - Der Pharma Chemica, 2011
Number of citations: 3

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